molecular formula C15H21N3O2S2 B6137050 3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone

3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone

Cat. No. B6137050
M. Wt: 339.5 g/mol
InChI Key: HSTLMYONYKTZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone, commonly known as TETP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TETP belongs to the class of piperazinone derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of TETP is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine and serotonin. TETP has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
TETP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. TETP has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of TETP is its well-established synthesis method, which allows for easy production of the compound in the laboratory. TETP has also been shown to exhibit a range of pharmacological properties, making it a versatile compound for studying various biological processes. However, one of the limitations of TETP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on TETP. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of TETP and its potential as a therapeutic agent. Additionally, studies on the pharmacokinetics and toxicity of TETP are needed to fully evaluate its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of TETP involves the reaction of 2-thienylmethylamine with 4-chloromethyl-2-oxo-2-thiomorpholine in the presence of a base. The resulting intermediate is then reacted with piperazine, followed by oxidation to yield TETP. The synthesis of TETP has been well-established and can be carried out using standard laboratory techniques.

Scientific Research Applications

TETP has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. TETP has also been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(2-oxo-2-thiomorpholin-4-ylethyl)-4-(thiophen-2-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c19-14(17-5-8-21-9-6-17)10-13-15(20)16-3-4-18(13)11-12-2-1-7-22-12/h1-2,7,13H,3-6,8-11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTLMYONYKTZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCSCC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone

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